molecular formula C15H15NO2 B2381045 5-Acetyl-2-(4-ethylphenoxy) pyridine CAS No. 1556627-26-9

5-Acetyl-2-(4-ethylphenoxy) pyridine

Cat. No.: B2381045
CAS No.: 1556627-26-9
M. Wt: 241.29
InChI Key: QQNQHARSYJTBQD-UHFFFAOYSA-N
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Description

5-Acetyl-2-(4-ethylphenoxy) pyridine: is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an acetyl group at the 5-position and a 4-ethylphenoxy group at the 2-position. It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene but with one nitrogen atom replacing one carbon atom in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-(4-ethylphenoxy) pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine, 4-ethylphenol, and acetyl chloride.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-2-(4-ethylphenoxy) pyridine can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The acetyl group can be reduced to an alcohol group.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

    Oxidation: Formation of 5-carboxy-2-(4-ethylphenoxy) pyridine.

    Reduction: Formation of 5-(hydroxyethyl)-2-(4-ethylphenoxy) pyridine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-Acetyl-2-(4-ethylphenoxy) pyridine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-(4-ethylphenoxy) pyridine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    2-(4-Ethylphenoxy) pyridine: Lacks the acetyl group at the 5-position.

    5-Acetyl-2-phenoxypyridine: Lacks the ethyl group on the phenoxy moiety.

    5-Acetyl-2-(4-methylphenoxy) pyridine: Has a methyl group instead of an ethyl group on the phenoxy moiety.

Uniqueness: 5-Acetyl-2-(4-ethylphenoxy) pyridine is unique due to the specific combination of substituents on the pyridine ring, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both the acetyl and 4-ethylphenoxy groups provides distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-[6-(4-ethylphenoxy)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-3-12-4-7-14(8-5-12)18-15-9-6-13(10-16-15)11(2)17/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNQHARSYJTBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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